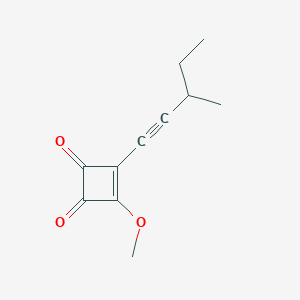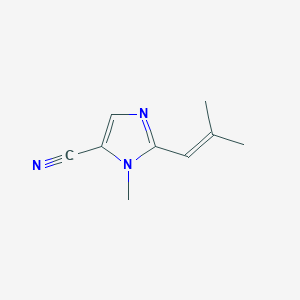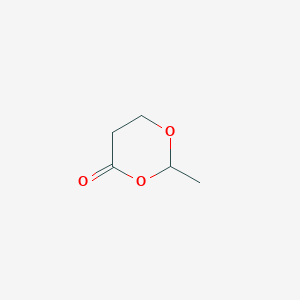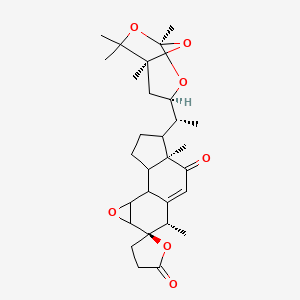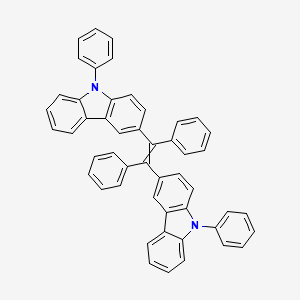
3,3'-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole) is an organic compound that features a central 1,2-diphenylethene (stilbene) linkage with two 9-phenyl-9H-carbazole groups. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole) typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 1,2-bis(4-bromophenyl)ethene with 9-phenyl-9H-carbazole-3-boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the Suzuki-Miyaura cross-coupling reaction to increase yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic or quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole) has several scientific research applications:
Mecanismo De Acción
The mechanism by which 3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole) exerts its effects is primarily through its photophysical properties. The compound can absorb light and re-emit it, making it useful in applications like bio-imaging and OLEDs. The molecular targets and pathways involved include interactions with light and energy transfer processes .
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylethene (TPE): Known for its aggregation-induced emission properties.
1,2-Bis(diphenylphosphino)ethane (DPPE): Used in coordination chemistry and catalysis.
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Another derivative of diphenylethene with different functional groups.
Uniqueness
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-phenyl-9H-carbazole) is unique due to its combination of a stilbene core with carbazole groups, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring fluorescence and light emission.
Propiedades
Número CAS |
132808-93-6 |
|---|---|
Fórmula molecular |
C50H34N2 |
Peso molecular |
662.8 g/mol |
Nombre IUPAC |
3-[1,2-diphenyl-2-(9-phenylcarbazol-3-yl)ethenyl]-9-phenylcarbazole |
InChI |
InChI=1S/C50H34N2/c1-5-17-35(18-6-1)49(37-29-31-47-43(33-37)41-25-13-15-27-45(41)51(47)39-21-9-3-10-22-39)50(36-19-7-2-8-20-36)38-30-32-48-44(34-38)42-26-14-16-28-46(42)52(48)40-23-11-4-12-24-40/h1-34H |
Clave InChI |
LZRVDASTQVVTBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6)C7=CC8=C(C=C7)N(C9=CC=CC=C98)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)



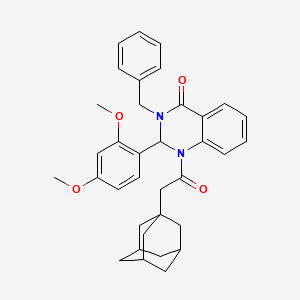
![1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B14283267.png)
![2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane](/img/structure/B14283269.png)
